

Relenopride: A Technical Guide to a Selective Serotonin 4 Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride (also known as YKP10811) is a potent and selective serotonin 4 (5-HT4) receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract. As a selective agonist, it holds promise for the treatment of motility disorders such as chronic constipation and gastroparesis. This technical guide provides an in-depth overview of the pharmacological profile of **relenopride**, including its binding affinity, receptor selectivity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its prokinetic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the science and therapeutic potential of **relenopride**.

Introduction

The serotonin 4 (5-HT4) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, as well as in the central nervous system. Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion. This makes the 5-HT4 receptor an attractive target for the development of prokinetic agents to treat GI motility disorders. **Relenopride** has emerged as a selective 5-HT4 receptor agonist with demonstrated efficacy in preclinical and clinical studies. [1][2] This guide delves into the technical details of **relenopride**'s mechanism of action and pharmacological characteristics.



Pharmacological Profile Binding Affinity and Selectivity

Relenopride exhibits high affinity for the human 5-HT4 receptor. In vitro radioligand binding assays have determined its binding affinity (Ki) to be in the low nanomolar range. Its selectivity profile has been characterized against other serotonin receptor subtypes, revealing significantly lower affinity for 5-HT2A and 5-HT2B receptors.[3]

Table 1: Binding Affinity of **Relenopride** at Serotonin Receptors

Receptor Subtype	Binding Affinity (Ki) (nM)	Fold Selectivity (vs. 5-HT4)
5-HT4	4.96[3]	1
5-HT2A	600[3]	121
5-HT2B	31	6.25

Data compiled from publicly available sources.

Further studies indicate that **relenopride** does not exhibit significant off-target binding to other serotonin receptor subtypes at a concentration of 1 μ M. A comprehensive selectivity profile against a broader panel of receptors, including adrenergic and dopaminergic receptors, is not publicly available at this time.

Functional Activity

Relenopride is characterized as a partial agonist of the 5-HT4 receptor. Upon binding, it activates the receptor, initiating downstream signaling cascades. While the specific EC50 value for **relenopride** in a functional assay such as cAMP accumulation is not publicly available, its potent prokinetic effects in vivo suggest a functional potency in the nanomolar range, consistent with other selective 5-HT4 receptor agonists.

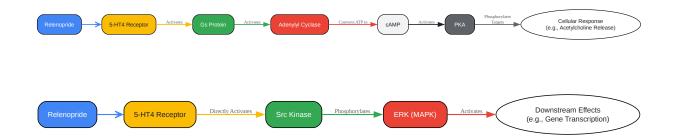
Mechanism of Action: 5-HT4 Receptor Signaling

The 5-HT4 receptor is known to couple to dual signaling pathways, both of which are activated by **relenopride**.

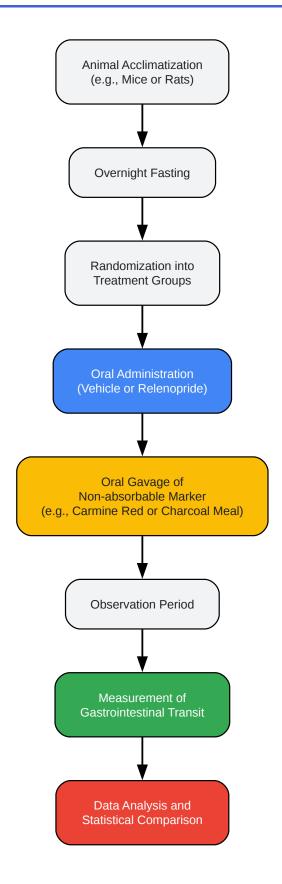


Gs/cAMP/PKA Pathway (Canonical Pathway)

The primary signaling mechanism of the 5-HT4 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT4 receptor activation, such as enhanced neurotransmitter release in enteric neurons.







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